molecular formula C13H23NO4 B2500631 2-[5,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid CAS No. 2375271-35-3

2-[5,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid

Cat. No. B2500631
CAS RN: 2375271-35-3
M. Wt: 257.33
InChI Key: IGTVRSVKHYVXNY-UHFFFAOYSA-N
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Description

The compound "2-[5,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid" is a structurally complex molecule that can be categorized within the family of pyrrolidine derivatives. Pyrrolidine is a five-membered lactam (a cyclic amide) that serves as a core structure for various biologically active compounds and pharmaceuticals. The molecule contains additional functional groups, such as acetic acid and isobutyryl moieties, which may influence its chemical behavior and biological activity .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can involve several strategies, including intermolecular photocycloaddition reactions, as demonstrated in the construction of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives . Another approach is the oxidative cyclization of N-(2-alken-1-yl)amides mediated by transition metal catalysts, which can lead to diastereomerically pure pyrrolidin-2-ones, a closely related structure to the compound of interest . These methods highlight the versatility and complexity of synthetic routes available for constructing pyrrolidine-based molecules.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring, which can influence the overall conformation and reactivity of the molecule. The substitution at the 3-position of the pyrrolidine ring, as seen in the compound of interest, is a common modification that can impart specific biological properties, such as agonistic activity at sphingosine-1-phosphate (S1P) receptors . The molecular conformations of these compounds can be studied using techniques like NMR spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions, depending on their functional groups. For instance, the acetic acid moiety can engage in hydrogen bonding, which is a significant interaction in the formation of dimers and affects the molecule's reactivity . The presence of substituents on the pyrrolidine ring can also lead to regioselective reactions, as seen in the synthesis of 3-methyl substituted derivatives from citraconic anhydride .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and acidity, are influenced by their molecular structure. The introduction of bulky substituents like the dimethyl and isobutyryl groups can affect the molecule's lipophilicity and, consequently, its pharmacokinetic properties . The absorption and fluorescence spectra of these compounds can also provide insights into their electronic structure, as observed in the spectral analysis of pyridinimine derivatives complexed with acetic acid .

Mechanism of Action

Mode of Action

Based on its structure, it is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of AT27339 are not well characterized. The compound’s structure suggests it may be well absorbed and distributed throughout the body. Its metabolism and excretion pathways are currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of AT27339. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name

2-[5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-8-9(6-10(15)16)7-13(14,4)5/h9H,6-8H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTVRSVKHYVXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2375271-35-3
Record name 2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-3-yl}acetic acid
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